

Enantioselective Synthesis Using Chiral 1,2-Bis(phenylsulfinyl)ethane: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,2-Bis(phenylsulfinyl)ethane

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Introduction

Chiral **1,2-bis(phenylsulfinyl)ethane** is a C₂-symmetric organosulfur compound that has garnered attention in the field of asymmetric synthesis. Its stereogenic sulfur atoms and bidentate nature allow it to serve as a chiral ligand in metal-catalyzed reactions and, to a lesser extent, as a chiral auxiliary or organocatalyst. The primary and most well-documented application of this ligand is in palladium-catalyzed C-H activation and oxidation reactions, where it is a key component of the renowned "White catalyst."^{[1][2][3]} This document provides detailed application notes and protocols for the synthesis of chiral **1,2-bis(phenylsulfinyl)ethane** and its application in the enantioselective allylation of acyl hydrazones, an area where chiral bis-sulfoxides have shown promise as organocatalysts.

Synthesis of Enantiomerically Pure (R,R)- or (S,S)-1,2-Bis(phenylsulfinyl)ethane

The controlled synthesis of a specific stereoisomer of **1,2-bis(phenylsulfinyl)ethane** is crucial for its application in asymmetric reactions.^[1] A common and effective method involves the use of a chiral auxiliary, such as diacetone-D-glucose (DAG), to direct the stereochemistry of the sulfinylation steps. This process allows for the preparation of enantiopure C₂-symmetric bis-sulfoxides.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

This protocol is based on the general principle of using a chiral alcohol to form diastereomeric sulfinate esters, which are then displaced with a nucleophile.

Materials:

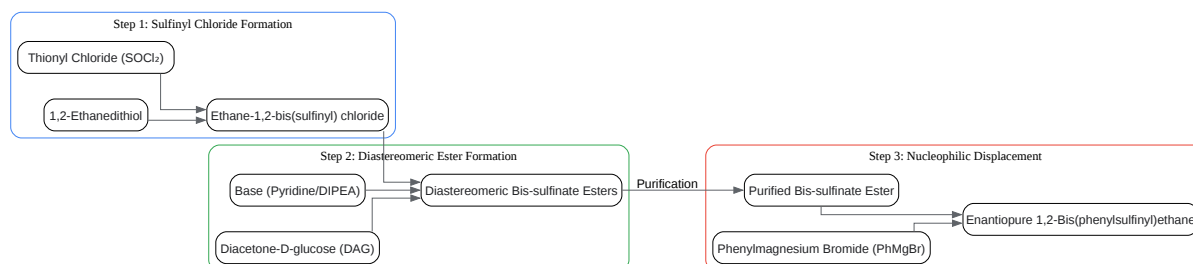
- 1,2-Ethanedithiol
- Thionyl chloride (SOCl_2)
- Diacetone-D-glucose (DAG)
- Pyridine or Hünig's base (DIPEA)
- Phenylmagnesium bromide (PhMgBr) in THF
- Anhydrous solvents (DCM, THF, Diethyl ether)
- Silica gel for column chromatography

Procedure:

- Synthesis of Ethane-1,2-bis(sulfinyl) chloride:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N_2 or Ar), dissolve 1,2-ethanedithiol in anhydrous dichloromethane (DCM).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add thionyl chloride (SOCl_2 , 2.2 equivalents) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Remove the solvent and excess SOCl_2 under reduced pressure to obtain the crude ethane-1,2-bis(sulfinyl) chloride, which can be used in the next step without further purification.

- Formation of Diastereomeric Bis-sulfinate Esters:
 - In a separate flame-dried flask under an inert atmosphere, dissolve diacetone-D-glucose (DAG, 2.1 equivalents) in anhydrous DCM.
 - Add a base such as pyridine or DIPEA (2.2 equivalents).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of the crude ethane-1,2-bis(sulfinyl) chloride in anhydrous DCM to the DAG solution.
 - Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
 - Quench the reaction with a saturated aqueous solution of NH_4Cl .
 - Extract the aqueous layer with DCM (3x).
 - Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - The resulting mixture of diastereomeric bis-sulfinate esters can be separated by silica gel column chromatography. The choice of base (pyridine or DIPEA) can influence which diastereomer is formed in excess.
- Nucleophilic Displacement with Grignard Reagent:
 - Dissolve the desired pure diastereomer of the bis-sulfinate ester in anhydrous THF in a flame-dried flask under an inert atmosphere.
 - Cool the solution to -78 °C.
 - Slowly add a solution of phenylmagnesium bromide (PhMgBr , 2.5 equivalents) in THF dropwise.
 - Stir the reaction at -78 °C for 4-6 hours.

- Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the enantiomerically pure **1,2-bis(phenylsulfinyl)ethane**. The configuration at the sulfur atoms is inverted during the nucleophilic displacement.



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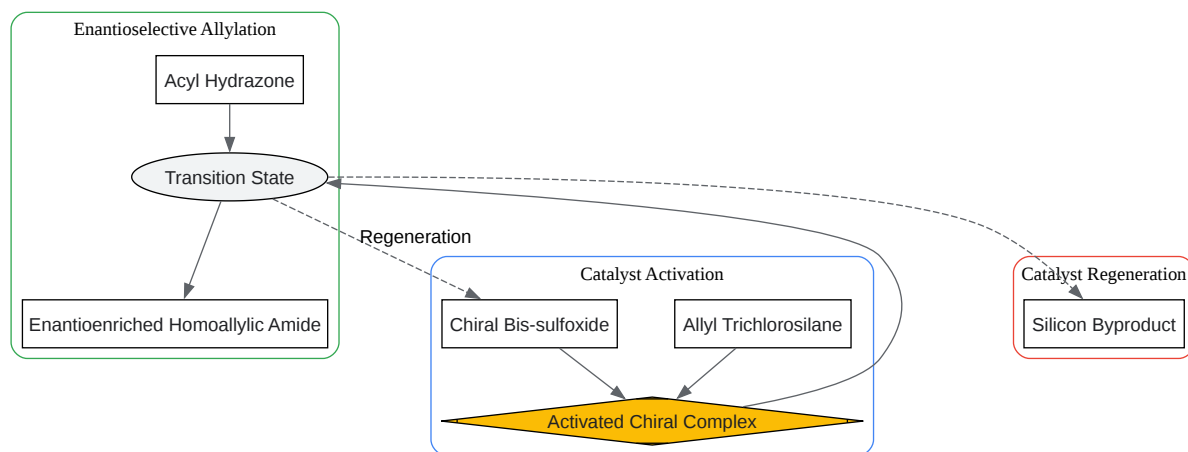
Caption: Workflow for the synthesis of enantiopure **1,2-bis(phenylsulfinyl)ethane**.

Application in Enantioselective Allylation of Acyl Hydrazones

While the use of chiral **1,2-bis(phenylsulfinyl)ethane** is most prominent in palladium catalysis, the broader class of C₂-symmetric bis-sulfoxides has been shown to act as effective organocatalysts. One such application is in the enantioselective allylation of acyl hydrazones with allyl trichlorosilane.[4][5] The bis-sulfoxide is believed to act as a Lewis base, coordinating to the silicon atom and facilitating the stereoselective transfer of the allyl group.

Proposed Signaling Pathway for Catalysis

The catalytic cycle is initiated by the coordination of the chiral bis-sulfoxide to the Lewis acidic allyl trichlorosilane. This complex then activates the acyl hydrazone for the nucleophilic attack of the allyl group. The C₂-symmetry of the ligand creates a chiral environment that directs the facial selectivity of the allylation, leading to the formation of one enantiomer of the product in excess.



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